N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
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Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, closely related to "N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide," have been studied for their insecticidal properties. For instance, compounds with modifications in the pyridine moiety have shown significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. The research indicates that certain pyridine derivatives can offer a potent alternative to traditional insecticides, with one compound exhibiting approximately four times the insecticidal activity of acetamiprid, a commonly used insecticide (Bakhite et al., 2014).
Synthesis and Antitumor Activity
Related research has delved into the synthesis and biological activity of compounds structurally akin to "this compound," highlighting their potential in cancer treatment. For example, a series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were synthesized and evaluated for their antineoplastic activity in vitro and in vivo against L1210 leukemia. These compounds, especially the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino) derivatives, were found to be potent inhibitors of ribonucleotide reductase activity, displaying significant prolongation of survival time in leukemia-bearing mice (Liu et al., 1996).
Chemical Synthesis and Modification
The chemical synthesis and modification of pyridine and thiophene compounds, including "this compound," are of significant interest due to their wide range of potential applications. Research in this area focuses on developing novel synthetic routes and studying the chemical properties of these compounds to expand their use in various fields. For instance, the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides and triethylamine has been explored, demonstrating a method for the synthesis of pyridin-4-yl α-substituted acetamide products through a nucleophilic aromatic substitution reaction (Getlik et al., 2013).
Properties
IUPAC Name |
2-thiophen-3-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(7-12-3-5-20-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-21-15/h1-6,8,10-11H,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNHLWRWGGVWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.